molecular formula C14H21NO2 B13847379 [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol

[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol

Cat. No.: B13847379
M. Wt: 235.32 g/mol
InChI Key: JSBAFOFGMZILQA-JSGCOSHPSA-N
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Description

[(3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a chiral piperidine derivative characterized by:

  • Stereochemistry: (3S,4R) configuration, critical for molecular interactions .
  • Core structure: A piperidine ring with a 1-methyl group, a hydroxymethyl (-CH2OH) substituent at position 3, and a 4-methoxyphenyl group at position 4 .
  • Molecular formula: C14H21NO2 (molecular weight: 235.33 g/mol) .

This compound is primarily utilized as a synthetic intermediate or impurity reference standard in pharmaceutical development, particularly for antidepressants like paroxetine .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3/t12-,14-/m0/s1

InChI Key

JSBAFOFGMZILQA-JSGCOSHPSA-N

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)OC

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction using suitable reducing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxyphenyl group can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major product is the reduced form of the methoxyphenyl group.

    Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperidine derivatives.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility compared to electron-withdrawing groups (e.g., fluorine) .
  • Stereochemistry dictates biological activity; the (3S,4R) configuration is essential for target binding in kinase inhibitors and antidepressants .

Critical Differences :

  • Methoxyphenyl analogs require additional steps for methoxy group installation compared to fluorophenyl derivatives .
  • Fluorophenyl compounds are more prevalent in kinase inhibitor synthesis due to commercial availability of precursors .

Insights :

Physicochemical Properties

Property [(3S,4R)-4-(4-Methoxyphenyl)]methanol [(3S,4R)-4-(4-Fluorophenyl)]methanol [(3S,4R)-4-Phenyl]methanol
Molecular Weight 235.33 g/mol 223.29 g/mol 205.30 g/mol
Melting Point Not reported 93–98°C Not reported
Solubility Likely polar aprotic solvents (DCM, MeOH) DCM, hexanes Ethanol, DCM
LogP (Predicted) ~1.8 ~1.5 ~1.2

Trends :

  • Methoxy group increases molecular weight and polarity compared to fluorine or hydrogen .
  • Fluorine’s electronegativity reduces basicity of the piperidine nitrogen, affecting solubility .

Biological Activity

[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a chiral compound with significant potential in medicinal chemistry due to its structural features that allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The compound features a piperidine ring with a methoxyphenyl group and a hydroxymethyl group, which play crucial roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The following mechanisms have been proposed:

  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes related to neurotransmission and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential inhibition of acetylcholinesterase
Cell ProliferationModulates growth in specific cell types

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity and promoted apoptosis, outperforming traditional chemotherapeutics like bleomycin. The study utilized IC50 analysis to determine effective concentrations over multiple treatment days, revealing a dose-dependent response in cell viability reduction.

Case Study 2: Neuroprotective Mechanisms

Research has shown that this compound may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. By modulating these enzymes, this compound could potentially enhance cholinergic transmission and provide neuroprotective benefits against cognitive decline.

Pharmacological Implications

The unique structural features of this compound contribute to its pharmacokinetic properties. The presence of the methoxy group enhances lipophilicity, potentially improving its bioavailability and central nervous system penetration.

Table 2: Comparison with Analogous Compounds

Compound NameBiological ActivityKey Differences
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanolModerate anticancer effectsFluorine substituent
[(3S,4R)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanolLower activityChlorine substituent

This comparison illustrates how variations in substituents can significantly affect biological activity.

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